N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzenesulfonamide, also known as DMTS, is a sulfonamide compound that is commonly used in scientific research. This compound has a unique chemical structure that makes it useful for a variety of applications, including as a reagent in organic synthesis and as a tool for investigating biological processes.
Scientific Research Applications
Anti-Cancer Agents
One study explored the structure-activity relationships of sulfonamide analogs, including those related to N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzenesulfonamide, as novel small molecule hypoxia-inducible factor-1 (HIF-1) pathway inhibitors and anti-cancer agents. The investigation revealed that certain analogs could antagonize tumor growth in animal models, suggesting potential for development as cancer therapeutics (Mun et al., 2012). Another study similarly focused on these compounds' in vitro and in vivo anti-cancer activities, particularly against pancreatic cancer, further supporting their therapeutic potential (Wang et al., 2012).
Synthesis and Characterization
Research on the synthesis and characterization of new sulfonamide molecules has been conducted, with one study detailing the synthesis, structural characterization, and computational study of a newly synthesized sulfonamide compound. This work contributes to understanding the structural and electronic properties of these compounds, which is critical for their application in various domains (Murthy et al., 2018).
Electrochemical Studies
Electrochemical behavior of sulfonamides has been explored in studies examining the formation, decomposition, and redox behavior of related sulfonamide radical anions. These findings are significant for applications in electrochemical sensors and devices (Asirvatham & Hawley, 1974).
Molecular Interactions
Investigations into the molecular interactions and supramolecular architectures of sulfonamides have revealed different weak interactions in the crystal structures of N-aryl-2,5-dimethoxybenzenesulfonamides. This research aids in the understanding of how these compounds interact at the molecular level, which is valuable for designing more effective pharmaceuticals and materials (Shakuntala et al., 2017).
Sensor Development
A study on the development of a highly efficient Co2+ ion sensor based on bis-sulfonamides highlights the potential of sulfonamide derivatives in environmental monitoring and analytical chemistry. The research demonstrated the fabrication of a glassy carbon electrode modified with sulfonamide compounds for sensitive and selective detection of cobalt ions (Sheikh et al., 2016).
Mechanism of Action
Target of Action
The primary target of N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide It’s worth noting that compounds with similar structures have been found to inhibit protein-protein interactions .
Mode of Action
The exact mode of action of N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide Related compounds have been shown to inhibit protein-protein interactions, which could potentially disrupt cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide The inhibition of protein-protein interactions can have widespread effects on various biochemical pathways .
Result of Action
The molecular and cellular effects of N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide The inhibition of protein-protein interactions could potentially disrupt cellular processes .
properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-9-6-10(2)13(11(3)7-9)19(15,16)14-8-12(17-4)18-5/h6-7,12,14H,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXYIXISRCAWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.